1,2-Dimethyladamantane;1,4-dimethyladamantane
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Overview
Description
1,2-/1,4-Dimethyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two methyl groups attached to the adamantane framework at the 1,2- and 1,4-positions. The molecular formula of 1,2-/1,4-Dimethyladamantane is C12H20, and it has a molecular weight of 164.29 g/mol .
Preparation Methods
1,2-/1,4-Dimethyladamantane can be synthesized through various methods. One common synthetic route involves the reduction of perhydroacenaphthene, which leads to the formation of 1,2-/1,4-Dimethyladamantane . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperature and pressure conditions.
Industrial production methods for 1,2-/1,4-Dimethyladamantane often involve catalytic hydrogenation of adamantane derivatives. This process requires the use of metal catalysts such as palladium or platinum, and the reaction is carried out under high-pressure hydrogen gas .
Chemical Reactions Analysis
1,2-/1,4-Dimethyladamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
The major products formed from these reactions include dimethyladamantanol, dimethyladamantanone, and halogenated dimethyladamantane derivatives .
Scientific Research Applications
1,2-/1,4-Dimethyladamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-/1,4-Dimethyladamantane and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives act as uncompetitive antagonists of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity in the central nervous system . These interactions can modulate neurotransmitter release and neuronal excitability, making them potential candidates for the treatment of neurological disorders .
Comparison with Similar Compounds
1,2-/1,4-Dimethyladamantane can be compared with other similar compounds such as 1,3-Dimethyladamantane, 1,4-Dimethyladamantane, and 1,2-Dimethyladamantane .
1,3-Dimethyladamantane: This compound has methyl groups at the 1 and 3 positions, leading to different chemical and physical properties compared to 1,2-/1,4-Dimethyladamantane.
1,4-Dimethyladamantane: With methyl groups at the 1 and 4 positions, this compound exhibits unique reactivity and applications.
1,2-Dimethyladamantane: Similar to 1,2-/1,4-Dimethyladamantane but with only two methyl groups at the 1 and 2 positions, it has distinct properties and uses.
Properties
Molecular Formula |
C24H40 |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1,2-dimethyladamantane;1,4-dimethyladamantane |
InChI |
InChI=1S/2C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9;1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h2*8-11H,3-7H2,1-2H3 |
InChI Key |
NPDDQWZHQVRVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C.CC1C2CC3CC(C2)CC1(C3)C |
Origin of Product |
United States |
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